

Application Notes & Protocols for the Quantification of Hydroxy Darunavir in Human Plasma

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Compound of Interest		
Compound Name:	Hydroxy Darunavir	
Cat. No.:	B1429731	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darunavir is a potent protease inhibitor used in the treatment of HIV infection. It is primarily metabolized by the cytochrome P450 3A (CYP3A) isoenzymes, leading to the formation of several oxidized metabolites, including **Hydroxy Darunavir**.[1][2] Monitoring the plasma concentrations of both the parent drug and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding drug-drug interactions.

These application notes provide a detailed overview of the analytical methods for the quantification of **Hydroxy Darunavir** in human plasma, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the most widely used technique for this purpose due to its high sensitivity and selectivity.[3][4][5][6]

Analytical Method Overview: UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers a robust and sensitive platform for the simultaneous quantification of Darunavir and its metabolites.[7] The general workflow for this method is outlined below.





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Caption: General workflow for the quantification of **Hydroxy Darunavir** in plasma by UPLC-MS/MS.

Experimental Protocols Sample Preparation: Protein Precipitation (PP)

This protocol is a common, simple, and rapid method for extracting analytes from plasma.[8][9]

Materials:

- Human plasma (K2EDTA)
- Acetonitrile (ACN), HPLC grade
- Internal Standard (IS) solution (e.g., Darunavir-d9 or a suitable analogue)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Protocol:

- Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 50 μL of the Internal Standard working solution and vortex briefly.
- Add 200 μL of cold acetonitrile to precipitate the plasma proteins.
- Vortex mix the sample for 1 minute.



- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract with 100 μL of the mobile phase.
- Vortex briefly and inject a small volume (e.g., 5-10 μL) into the UPLC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[7]

Materials:

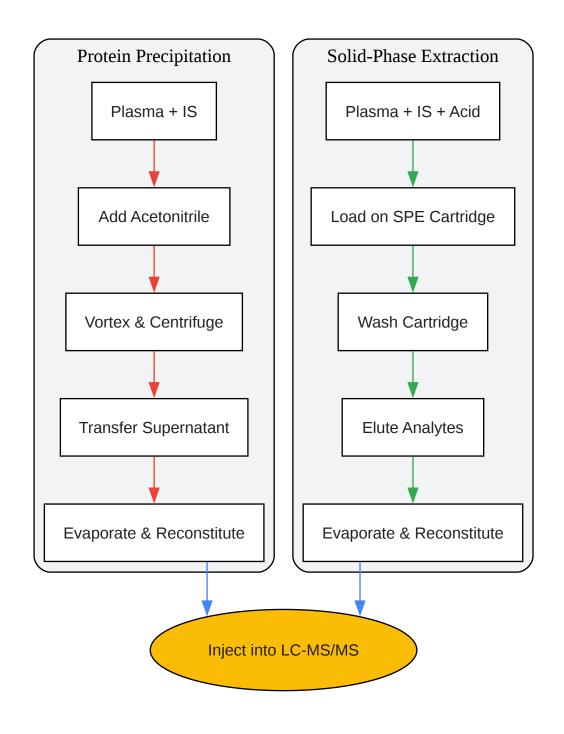
- Oasis HLB SPE cartridges
- · Methanol, HPLC grade
- · Deionized water
- 0.1% Formic acid in water
- Internal Standard (IS) solution
- Vacuum manifold

Protocol:

- Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
- To 50 μL of plasma, add 50 μL of the Internal Standard solution and vortex.
- Add 100 μL of 0.1% formic acid to the plasma sample and vortex.
- Load the entire sample onto the conditioned SPE cartridge.



- Wash the cartridge with 1 mL of 5% methanol in water.
- Dry the cartridge under vacuum for 2 minutes.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of mobile phase for injection.





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Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

UPLC Conditions:

Parameter	Setting
Column	Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μm) or equivalent[7]
Mobile Phase A	0.1% Formic acid in Water or 10 mM Ammonium Formate, pH 4.0[4][7]
Mobile Phase B	Acetonitrile or Methanol[4][7]
Flow Rate	0.3 - 0.6 mL/min[4][7]
Column Temperature	35 - 40°C
Injection Volume	5 μL

| Gradient | A gradient elution is typically used to separate the parent drug from its metabolites. An example gradient is provided in the table below. |

Example Gradient Program:



Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
0.5	95	5
2.0	10	90
2.5	10	90
2.6	95	5

| 3.5 | 95 | 5 |

MS/MS Conditions:

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.0 - 3.5 kV
Source Temperature	120 - 150°C
Desolvation Temperature	350 - 450°C

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions: The following table provides suggested MRM transitions for Darunavir and a potential **Hydroxy Darunavir** metabolite. These should be confirmed and optimized on the specific mass spectrometer being used. The information for **Hydroxy Darunavir** is based on metabolites identified in rat serum and may require adjustment for human plasma analysis.[10]



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Darunavir	548.2	392.3	Optimized for instrument
Hydroxy Darunavir	564.2	408.3	Optimized for instrument
Darunavir-d9 (IS)	557.2	401.3	Optimized for instrument

Method Validation and Quantitative Data

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical validation parameters and acceptance criteria.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r²)
Darunavir	5 - 5000	> 0.99[7]

| **Hydroxy Darunavir** | To be determined (expected to be lower than Darunavir) | > 0.99 |

Table 2: Precision and Accuracy



Analyte	QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)
Darunavir	LQC	< 15%	< 15%	± 15%
	MQC	< 15%	< 15%	± 15%
	HQC	< 15%	< 15%	± 15%
Hydroxy Darunavir	LQC	< 15%	< 15%	± 15%
	MQC	< 15%	< 15%	± 15%
	HQC	< 15%	< 15%	± 15%

(LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control)

Table 3: Recovery and Matrix Effect

Analyte	QC Level	Extraction Recovery (%)	Matrix Effect (%)
Darunavir	LQC	Consistent and reproducible	Minimal
	HQC	Consistent and reproducible	Minimal
Hydroxy Darunavir	LQC	Consistent and reproducible	Minimal

 $|\ |\ HQC\ |\ Consistent\ and\ reproducible\ |\ Minimal\ |$

Data Analysis and Reporting

• Quantification: The concentration of **Hydroxy Darunavir** in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve.



- Software: Instrument-specific software is used for data acquisition and processing.
- Reporting: Results should be reported with appropriate units (e.g., ng/mL) and should include information on the validation of the method.

Conclusion

The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of **Hydroxy Darunavir** in human plasma. Proper method development and validation are essential to ensure the accuracy and precision of the results. The provided protocols and parameters serve as a starting point and should be optimized for the specific laboratory instrumentation and application.

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